1-(2-Chlorophenyl)prop-2-en-1-one
Description
1-(2-Chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O-CH₂-C=CH) substituted with a 2-chlorophenyl group at the ketone position. Chalcones are α,β-unsaturated ketones widely studied for their diverse biological activities, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The 2-chlorophenyl substituent in this compound introduces steric and electronic effects that influence its reactivity, stability, and intermolecular interactions.
Synthesis: The compound is typically synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and acetophenone derivatives under basic conditions, as evidenced by analogous chalcone syntheses in the literature .
Properties
CAS No. |
89638-23-3 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-(2-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 |
InChI Key |
GAQRZTCWAYLSKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to yield the desired chalcone .
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-Chlorophenyl)prop-2-en-1-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Result from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituent variations in chalcones significantly alter their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Electronic Properties of Selected Chalcones
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) : Increase dipole moments and polarizability, enhancing NLO properties .
- Hydroxyl groups : Improve solubility and enable hydrogen bonding, critical for crystal engineering and biological interactions .
Key Observations :
- Anticancer activity : The 2-chlorophenyl group in 1-(2-Cl-C₆H₄)prop-2-en-1-one enhances ROS generation, leading to apoptosis . Hydroxyl-substituted analogues may improve bioavailability but require further in vivo validation .
- Antimicrobial activity : Halogenated chalcones (e.g., Br, Cl) show moderate efficacy, likely due to membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
